N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 94843-61-5
VCID: VC4548594
InChI: InChI=1S/C15H16N2O/c1-10-5-4-6-13(8-10)15(18)17-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H,16,17,18)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=N2)C)C
Molecular Formula: C15H16N2O
Molecular Weight: 240.306

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide

CAS No.: 94843-61-5

Cat. No.: VC4548594

Molecular Formula: C15H16N2O

Molecular Weight: 240.306

* For research use only. Not for human or veterinary use.

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide - 94843-61-5

Specification

CAS No. 94843-61-5
Molecular Formula C15H16N2O
Molecular Weight 240.306
IUPAC Name N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide
Standard InChI InChI=1S/C15H16N2O/c1-10-5-4-6-13(8-10)15(18)17-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H,16,17,18)
Standard InChI Key YEOGLOQMCFIYLL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=N2)C)C

Introduction

Synthesis Methods

The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide typically involves the reaction of 4,6-dimethylpyridin-2-amine with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.

Biological Activities

While specific biological activities of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide have not been extensively reported, compounds with similar structures often exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the pyridine ring and the benzamide moiety can contribute to interactions with biological targets, potentially influencing its pharmacological profile.

Potential Applications

Given the structural similarity to other biologically active compounds, N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide could be explored for various applications:

  • Pharmaceuticals: As a potential lead compound for drug development, particularly in areas where pyridine and benzamide derivatives have shown promise.

  • Biological Research: As a tool compound for studying biological pathways or as a scaffold for further chemical modification to enhance specific activities.

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